N-Cyclohexylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-Cyclohexylpropanamide and its derivatives involves several chemical techniques. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been accomplished through reactions characterized by IR spectroscopy and 1H-NMR spectroscopy, with one compound's structure further analyzed through single crystal X-ray diffraction (Özer, Arslan, VanDerveer, & Külcü, 2009). This process exemplifies the complex synthetic pathways utilized to create N-Cyclohexylpropanamide and its analogs, underscoring the intricate interplay between organic synthesis techniques and characterization methods to achieve desired molecular configurations.
Molecular Structure Analysis
The molecular structure of N-Cyclohexylpropanamide derivatives has been elucidated using various analytical techniques, such as single crystal X-ray diffraction, which revealed that the cyclohexane ring adopts a chair conformation. This structural insight is crucial for understanding the compound's chemical behavior and interactions (Özer et al., 2009).
Chemical Reactions and Properties
N-Cyclohexylpropanamide participates in various chemical reactions, illustrating its reactivity and potential for further chemical modifications. The compound's ability to undergo reactions such as cyclization and the formation of complexes with metals like Ni(II) and Cu(II) highlights its chemical versatility and the potential for developing novel materials and chemicals with unique properties (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Physical Properties Analysis
The physical properties of N-Cyclohexylpropanamide and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. For instance, the solubility in polar organic solvents and the ability to form transparent, flexible, and tough films are significant for materials science applications (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, play a vital role in the compound's applications in synthesis and manufacturing. The study of N-Cyclohexylpropanamide's reactivity, such as its participation in the synthesis of polyamides and its interaction with amines and enones, underscores its potential as a versatile building block in organic synthesis (Yang et al., 1999).
properties
IUPAC Name |
N-cyclohexylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMDZTZEPAYCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284048 |
Source
|
Record name | N-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylpropanamide | |
CAS RN |
1126-56-3 |
Source
|
Record name | Propanamide, N-cyclohexyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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